![molecular formula C21H22N2O2 B2570726 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide CAS No. 898427-54-8](/img/structure/B2570726.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide
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Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide, commonly known as HPQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. HPQ is a complex molecule with a unique structure, and its synthesis method is complex.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Recyclization and Synthesis of Quinoxalinones : Research demonstrates methods for synthesizing complex quinoxalinones, highlighting the chemical versatility and synthetic pathways of compounds related to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide. This includes recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under specific conditions, which is significant for developing novel compounds with potential biological activities (Tretyakov & Maslivets, 2020).
Pharmacological Applications
- Diuretic Properties and Polymorphism : A study found diuretic properties in a closely related compound, suggesting potential applications in treating hypertension. Polymorphic forms of this compound were also identified, indicating its versatility in drug formulation (Shishkina et al., 2018).
- Antimicrobial and Antiprotozoal Activities : Quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of quinoxaline derivatives in developing new treatments for infectious diseases (Patel et al., 2017).
- Antibacterial Activity of Pyrroloquinolinyl Benzamides : Novel pyrrolo[3,4-b]quinolinyl benzamides, synthesized from molecular hybridization techniques, exhibited significant in vitro antibacterial activity, presenting a new avenue for antibacterial drug development (Largani et al., 2017).
Chemical and Biological Synthesis
- Synthetic Methods for N-heterocycles : Efficient synthesis of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes showcases advanced techniques for creating complex molecules with potential applications in drug discovery and development (Portela-Cubillo et al., 2008).
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-19(10-8-15-5-2-1-3-6-15)22-18-13-16-7-4-12-23-20(25)11-9-17(14-18)21(16)23/h1-3,5-6,13-14H,4,7-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNFTHVXWSESMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)CCC4=CC=CC=C4)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328665 |
Source
|
Record name | N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085091 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide | |
CAS RN |
898427-54-8 |
Source
|
Record name | N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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